![molecular formula C26H26N6O2 B2542887 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide CAS No. 1206988-82-0](/img/no-structure.png)

2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

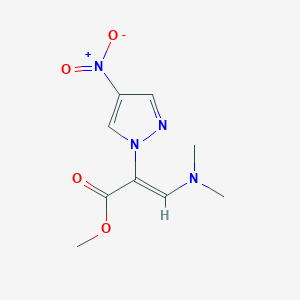

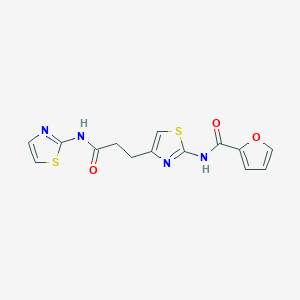

The molecular structure of 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide consists of a pyrazolone core with a mesityl group attached. The arrangement of atoms and bonds determines its properties and reactivity .

Physical And Chemical Properties Analysis

- Spectral Data :

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

2-(9-(3,4-Dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide, due to its complex structure, may be related to compounds involved in the synthesis of various derivatives with potential antimicrobial properties. Compounds synthesized from similar structures have shown significant antimicrobial activity against various bacterial strains, such as E. coli and S. aureus, indicating their potential application in developing new antibacterial agents (Hassan, 2013).

Anticancer Activity

Similar compounds have been synthesized and evaluated for their anticancer activities, suggesting that 2-(9-(3,4-Dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide could be explored for potential anticancer applications. These compounds have shown promising results against various cancer cell lines, highlighting the importance of such molecules in the development of novel anticancer therapies (Riyadh, Kheder, & Asiry, 2013).

Anti-inflammatory Evaluation

Research into compounds with similar structural features has also revealed potential anti-inflammatory properties, which could make 2-(9-(3,4-Dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide a candidate for the development of new anti-inflammatory drugs. These studies have identified compounds that exhibit significant anti-inflammatory activity, comparable to known anti-inflammatory drugs such as indomethacin, suggesting their potential therapeutic applications (Abd Alla, Hegab, Abo Taleb, Hasabelnaby, & Goudah, 2010).

Fungicidal Activity

The chemical scaffold of 2-(9-(3,4-Dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide may also lend itself to the development of fungicidal agents. Analogous compounds have been synthesized and found to possess fungicidal activities, indicating the potential for such structures to be used in creating new fungicides to combat fungal infections (El-Telbani, Swellem, & Nawwar, 2007).

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate, followed by its reaction with 3,4-dimethylphenylhydrazine and N-mesitylacetamide.", "Starting Materials": [ "2-chloro-3-nitropyrazolo[1,5-a][1,2,4]triazine", "3,4-dimethylphenylhydrazine", "N-mesitylacetamide", "Sodium hydride", "Dimethylformamide", "Ethyl acetate", "Methanol" ], "Reaction": [ "The 2-chloro-3-nitropyrazolo[1,5-a][1,2,4]triazine is reacted with sodium hydride in dimethylformamide to form the corresponding anion.", "The anion is then reacted with ethyl acetate to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate.", "The intermediate is then reacted with 3,4-dimethylphenylhydrazine and N-mesitylacetamide in methanol to form the final compound, 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide." ] } | |

Número CAS |

1206988-82-0 |

Fórmula molecular |

C26H26N6O2 |

Peso molecular |

454.534 |

Nombre IUPAC |

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C26H26N6O2/c1-15-10-18(4)24(19(5)11-15)27-23(33)14-32-26(34)30-8-9-31-22(25(30)29-32)13-21(28-31)20-7-6-16(2)17(3)12-20/h6-13H,14H2,1-5H3,(H,27,33) |

Clave InChI |

YIQAUCSUWSRGJO-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=C(C=C5C)C)C)C3=C2)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2542805.png)

![2-(2-chlorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2542806.png)

![6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2542807.png)

![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2542819.png)

![6-[(4-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2542820.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B2542824.png)

![N-ethyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2542827.png)